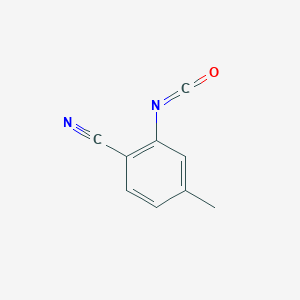
2-Isocyanato-4-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-4-methylbenzonitrile is an organic compound with the molecular formula C9H6N2O. It is used in various scientific experiments and industries due to its unique chemical properties. This compound is known for its reactivity and versatility in different chemical reactions, making it a valuable substance in research and industrial applications.
Métodos De Preparación
2-Isocyanato-4-methylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzonitrile with phosgene in the presence of a base . The reaction conditions typically include a temperature range of 0-50°C and a solvent such as dichloromethane. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
2-Isocyanato-4-methylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions with alcohols, amines, and water to form urethanes, ureas, and other derivatives.
Common reagents used in these reactions include alcohols, amines, and water. Major products formed from these reactions are urethanes, ureas, and carbon dioxide .
Aplicaciones Científicas De Investigación
2-Isocyanato-4-methylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and delivery systems.
Industry: It is used in the production of polyurethanes, coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of 2-Isocyanato-4-methylbenzonitrile involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas, which are important in various industrial applications .
Comparación Con Compuestos Similares
2-Isocyanato-4-methylbenzonitrile can be compared with other similar compounds such as:
Phenyl isocyanate: Similar in reactivity but lacks the nitrile group.
Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Hexamethylene diisocyanate: An aliphatic diisocyanate used in the production of polyurethanes with different properties.
The uniqueness of this compound lies in its combination of the isocyanate and nitrile functional groups, which provide distinct reactivity and versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C9H6N2O |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
2-isocyanato-4-methylbenzonitrile |
InChI |
InChI=1S/C9H6N2O/c1-7-2-3-8(5-10)9(4-7)11-6-12/h2-4H,1H3 |
Clave InChI |
YWTZHJBEKOVGAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C#N)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



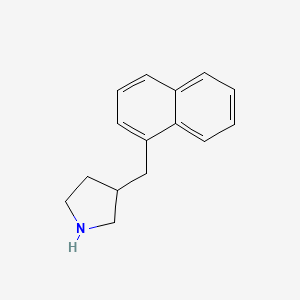

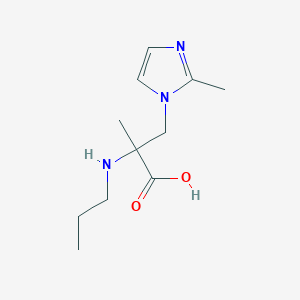
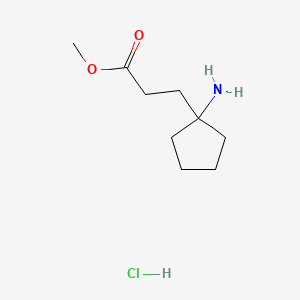

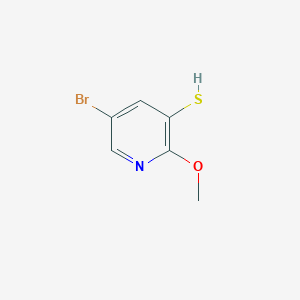
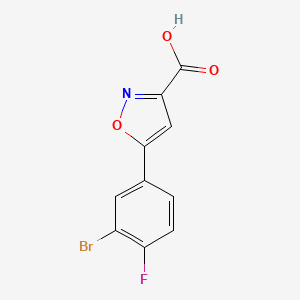

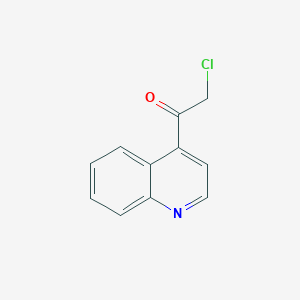

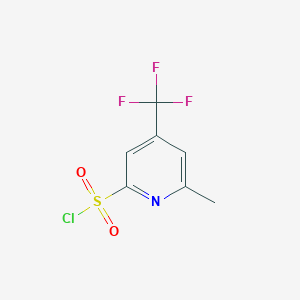
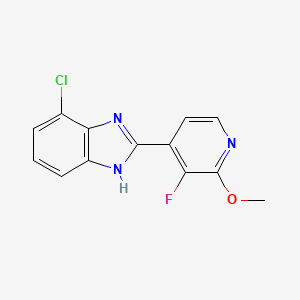
![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
